molecular formula C16H20FN3O3S B1681842 舒替唑利 CAS No. 168828-58-8

舒替唑利

货号 B1681842
CAS 编号: 168828-58-8
分子量: 353.4 g/mol
InChI 键: FNDDDNOJWPQCBZ-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sutezolid (PNU-100480, PF-02341272) is an oxazolidinone antibiotic currently in development as a treatment for extensively drug-resistant tuberculosis . It differs from linezolid by replacement of the morpholine oxygen with a sulfur atom .


Synthesis Analysis

Sutezolid is a new oxazolidinone derivative currently in clinical trials to determine its safety and efficacy towards highly drug-resistant tuberculosis . The synthesis of 2-Oxazolidinone ring via proline catalyzed stereoselective α-aminoxylation of aldehyde is a common core structure during the synthesis of oxazolidinones class molecules .


Molecular Structure Analysis

The molecular structure of Sutezolid includes three rings, i.e., oxazolidin-2-one with a (methyl)acetamide substituent, fluorophenyl and thiomorpholine .


Chemical Reactions Analysis

Oxazolidinones are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5 and the N -aryl substituent . Sutezolid differs from linezolid by replacement of the morpholine oxygen with a sulfur atom .


Physical And Chemical Properties Analysis

Sutezolid has a chemical formula of C16H20FN3O3S and a molar mass of 353.41 g·mol −1 .

科学研究应用

1. Treatment of Infections Caused by Gram-positive Pathogens

  • Application Summary : Sutezolid is an oxazolidinone, a class of drugs that have been successful in treating infections caused by Gram-positive pathogens . Sutezolid is a close analogue of Linezolid, another oxazolidinone, but it replaces the morpholine C-ring with a thiomorpholine moiety .
  • Results or Outcomes : Linezolid has been effective in treating serious infections caused by Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) . Sutezolid, being a close analogue, is expected to have similar effects .

2. Treatment of Slowly Growing Mycobacteria

  • Application Summary : Sutezolid has shown strong antimicrobial activity against slowly growing mycobacteria (SGM), including M. intracellulare, M. avium, and M. kansasii .
  • Results or Outcomes : Sutezolid presented the strongest antimicrobial activity against the clinical isolates of M. intracellulare than the other oxazolidinones, with MIC50 at 2 μg/mL and MIC90 at 4 μg/mL . MICs of sutezolid were usually 4- to 8-fold lower than these of linezolid against M. intracellulare and M. avium .

3. Treatment of Tuberculosis

  • Application Summary : Sutezolid is being developed for the treatment of tuberculosis (TB). It has shown certain activity against Mycobacterium tuberculosis (Mtb) strains .
  • Results or Outcomes : Sutezolid is a thiomorpholine analogue of linezolid with greater potency in several experimental TB models and the potential for a superior safety profile . It is being further developed for the treatment of TB .

4. Treatment of Multidrug-Resistant Tuberculosis

  • Application Summary : Sutezolid has been found to be safe and effective for people with multidrug-resistant tuberculosis (TB) when added to a three-drug combination .
  • Results or Outcomes : A dose-finding phase II study found that adding the oxazolidinone antibiotic sutezolid to a three-drug combination appeared to be safe and effective for people with multidrug-resistant tuberculosis (TB) .

5. Treatment of Non-tuberculous Mycobacteria (NTM) Infections

  • Application Summary : Sutezolid has shown strong antimicrobial activity against non-tuberculous mycobacteria (NTM), which are often associated with pulmonary infections, skin abscess, lymphadenitis, or disseminated infection . The prevalence of NTM infections has increased globally and has even surpassed tuberculosis (TB) in certain countries .
  • Results or Outcomes : This study showed that sutezolid harbors the strongest inhibitory activity against M. intracellulare, M. avium and M. kansasii in vitro, which provided important insights on the potential clinical application of oxazolidinones for treating SGM infections .

6. Treatment of Drug-Resistant Strains of Tuberculosis

  • Application Summary : Sutezolid exhibits good in vitro activity and in vivo efficacy against Mycobacterium tuberculosis. Its potential as a promising antimycobacterial agent was recognized in the mid-1990s .
  • Results or Outcomes : In these early studies, sutezolid was generally superior to linezolid when tested against a variety of mycobacterial species .

未来方向

The Medicines Patent Pool (MPP) and the Bill & Melinda Gates Medical Research Institute (Gates MRI) signed an agreement to advance the development of investigational sutezolid-containing TB drug regimens, especially for low- and middle-income countries, where most people with TB live . The drug candidate sutezolid, in combination with other drugs, could potentially be used as an all-oral, shortened regimen for all forms of TB, including multidrug-resistant TB (MDR-TB) .

属性

IUPAC Name

N-[[(5S)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3S/c1-11(21)18-9-13-10-20(16(22)23-13)12-2-3-15(14(17)8-12)19-4-6-24-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDDDNOJWPQCBZ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168611
Record name Sutezolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sutezolid

CAS RN

168828-58-8
Record name Sutezolid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168828-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sutezolid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168828588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sutezolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 168828-58-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sutezolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168828-58-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUTEZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A71182L8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sutezolid
Reactant of Route 2
Reactant of Route 2
Sutezolid
Reactant of Route 3
Reactant of Route 3
Sutezolid
Reactant of Route 4
Reactant of Route 4
Sutezolid
Reactant of Route 5
Reactant of Route 5
Sutezolid
Reactant of Route 6
Reactant of Route 6
Sutezolid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。